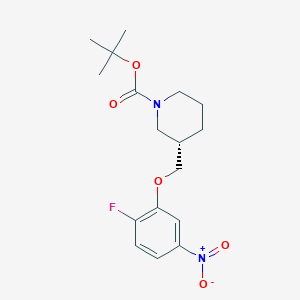
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Nitrophenoxy Group: This step involves nucleophilic substitution reactions where a fluoro-nitrophenol derivative reacts with a suitable leaving group.
Attachment of the tert-Butyl Group: This is usually done through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitro group to an amine, significantly changing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and nitro groups, in particular, may play a crucial role in binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-tert-Butyl 3-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((2-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((2-iodo-5-nitrophenoxy)methyl)piperidine-1-carboxylate
Uniqueness
What sets (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate apart from its analogs is the presence of the fluoro group. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity due to their electronegativity and ability to form strong bonds with carbon.
Propiedades
Fórmula molecular |
C17H23FN2O5 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-[(2-fluoro-5-nitrophenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-8-4-5-12(10-19)11-24-15-9-13(20(22)23)6-7-14(15)18/h6-7,9,12H,4-5,8,10-11H2,1-3H3/t12-/m0/s1 |
Clave InChI |
NILMOPRNTUZMMN-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




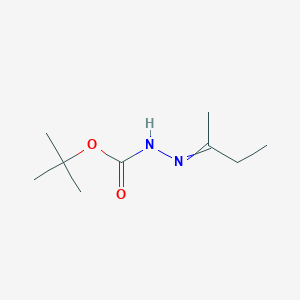
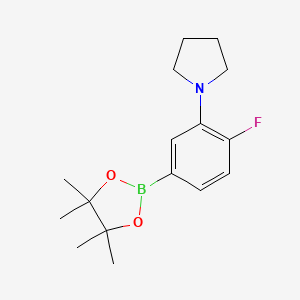

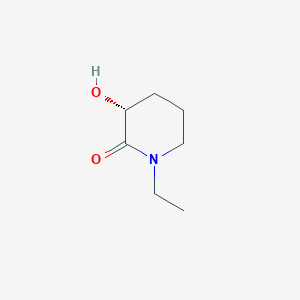
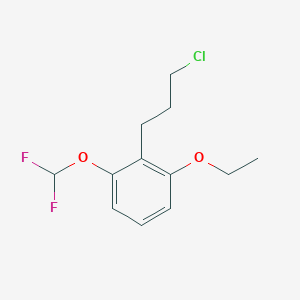
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)

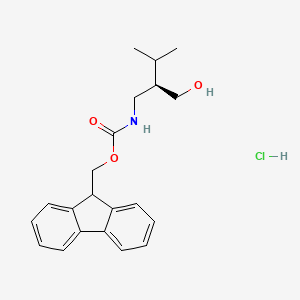
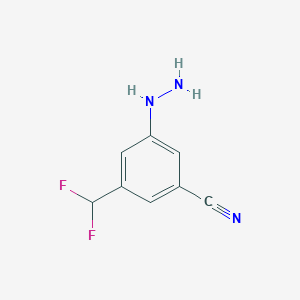


![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)
